molecular formula C9H9BrN4 B13340691 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine

4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B13340691
M. Wt: 253.10 g/mol
InChI Key: QKCXXJYQWFKQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H8BrN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of 4-bromoacetophenone with 2-cyanothioacetamide in the presence of a base such as sodium hydroxide. This reaction forms an intermediate chalcone, which is then treated with hydrazine hydrate to yield the desired pyrazole derivative . The reaction conditions generally involve refluxing the reactants in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution: Various substituted pyrazole derivatives.

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Dehalogenated pyrazole derivatives.

    Coupling: Biaryl or vinyl-aryl pyrazole derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways and molecular targets involved can vary based on the structure of the derivatives and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine is unique due to the presence of both the bromine atom and the pyridine ring, which confer specific reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.

Properties

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

4-bromo-1-(pyridin-2-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C9H9BrN4/c10-8-6-14(13-9(8)11)5-7-3-1-2-4-12-7/h1-4,6H,5H2,(H2,11,13)

InChI Key

QKCXXJYQWFKQPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN2C=C(C(=N2)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.